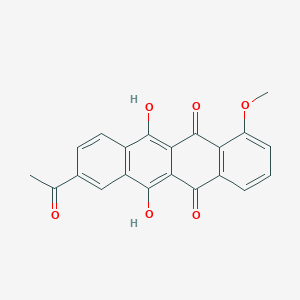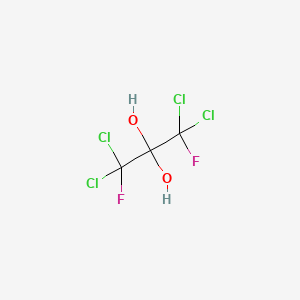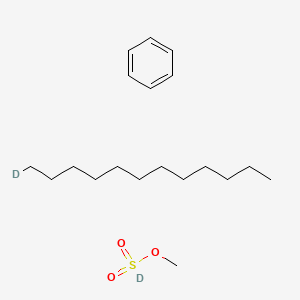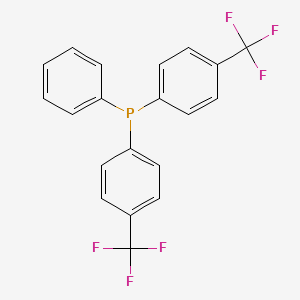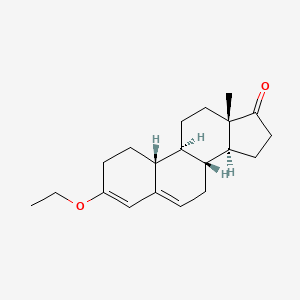
3-Ethoxyestra-3,5-dien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyestra-3,5-dien-17-one is a synthetic steroidal compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is also known by its systematic name, Estra-3,5-dien-17-one, 3-ethoxy- . This compound is primarily used in steroidal studies, particularly in the search to increase progestin activity .
Preparation Methods
The synthesis of 3-Ethoxyestra-3,5-dien-17-one involves several steps, typically starting from a steroidal precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the ethoxylation at the 3-position of the steroid nucleus . Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
3-Ethoxyestra-3,5-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethoxyestra-3,5-dien-17-one is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reactant in the synthesis of other steroidal compounds.
Biology: It is used in studies investigating the biological activity of steroidal hormones.
Industry: It is used in the production of steroidal drugs and other related compounds
Mechanism of Action
The mechanism of action of 3-Ethoxyestra-3,5-dien-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The molecular targets include various nuclear receptors, and the pathways involved are related to hormonal regulation .
Comparison with Similar Compounds
3-Ethoxyestra-3,5-dien-17-one can be compared with other similar steroidal compounds, such as:
Norethindrone: A synthetic progestin used in hormonal contraceptives.
Ethinylestradiol: A synthetic estrogen used in combination with progestins in contraceptives.
Testosterone derivatives: Various synthetic analogs used in hormone replacement therapy.
The uniqueness of this compound lies in its specific ethoxylation at the 3-position, which can influence its biological activity and receptor binding affinity .
Properties
CAS No. |
2863-88-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3-ethoxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H28O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h4,12,15-18H,3,5-11H2,1-2H3/t15-,16+,17+,18-,20-/m0/s1 |
InChI Key |
QYLJNAMKKXVXBU-JAYZULETSA-N |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


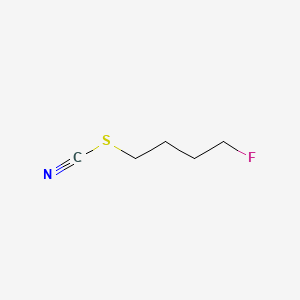
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
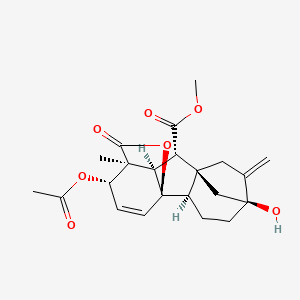
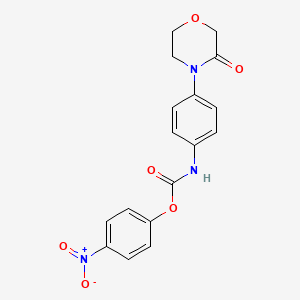
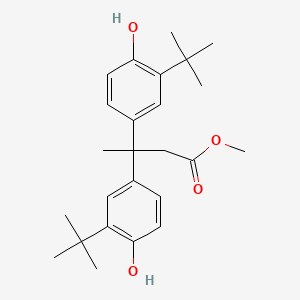
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
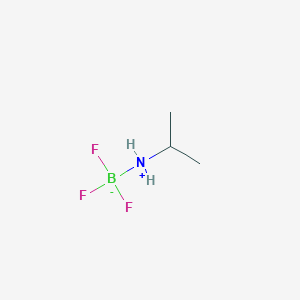
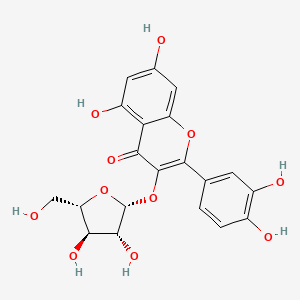

![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
